3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one
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Overview
Description
3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with acetylacetone under acidic conditions to form the intermediate product. This intermediate is then cyclized in the presence of a base to yield the final pyranone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyranone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-2-[(3-chlorophenyl)amino]-6-methyl-4H-pyran-4-one
- 3-acetyl-2-[(3-bromophenyl)amino]-6-methyl-4H-pyran-4-one
- 3-acetyl-2-[(3-iodophenyl)amino]-6-methyl-4H-pyran-4-one
Uniqueness
3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H12FNO3 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
3-acetyl-2-(3-fluoroanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C14H12FNO3/c1-8-6-12(18)13(9(2)17)14(19-8)16-11-5-3-4-10(15)7-11/h3-7,16H,1-2H3 |
InChI Key |
IAADKIICWQJUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC(=CC=C2)F)C(=O)C |
solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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